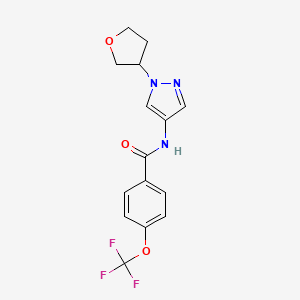

2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

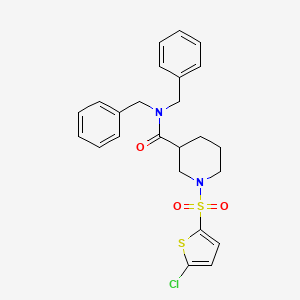

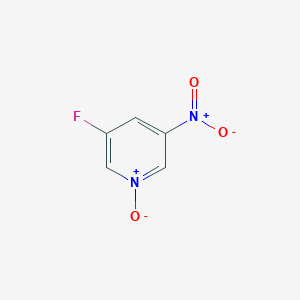

2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine is a useful research compound. Its molecular formula is C8H8N4S and its molecular weight is 192.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Reactivity

Recent Advances in Development of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines serve as a versatile scaffold in organic synthesis and drug development. Research has compiled progress in synthetic methods, illustrating its reactivity and diverse biological activity. The review focuses on substitution patterns, aiding future developments in this area (Goel, Luxami, & Paul, 2015).

Biological Applications

Anticancer Agents

A study explored the identification of compounds with gastric antisecretory and cytoprotective properties, including imidazo[1,2-a]pyrazine analogues. These compounds exhibit pharmacological profiles potentially useful in antiulcer therapies (Kaminski et al., 1987).

Antibacterial Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety and imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity. This research aimed at creating new antibacterial agents, highlighting the antimicrobial potential of these compounds (Azab, Youssef, & El-Bordany, 2013).

Pharmaceutical Development

Inhibitor of Aurora Kinases

The imidazo-[1,2-a]-pyrazine core was optimized to develop SCH 1473759, a potent inhibitor of Aurora kinases A and B, showcasing improved cell potency and aqueous solubility. This compound demonstrated efficacy in human tumor xenograft mouse models, indicating its potential in cancer therapy (Yu et al., 2010).

Chemical Reactivity and Novel Syntheses

Palladium-Catalyzed Cross-Coupling

An efficient method for the selective functionalization of imidazo[1,2-a]pyrazines via palladium-catalyzed sequential Suzuki-Miyaura cross-coupling/direct C-H arylation, vinylation, and benzylation was developed. This procedure facilitates the design of biologically relevant compounds (Gembus et al., 2012).

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Properties

IUPAC Name |

2-(1-methylimidazol-2-yl)sulfanylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-12-5-4-11-8(12)13-7-6-9-2-3-10-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGVQJGRYKIGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524875.png)

![7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2524880.png)

![2-[(2-Bromophenyl)methylsulfanyl]pyrimidine](/img/structure/B2524885.png)